molecular formula C8H13NO2 B1626563 Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate CAS No. 98531-69-2

Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate

Cat. No.: B1626563
CAS No.: 98531-69-2
M. Wt: 155.19 g/mol
InChI Key: RUCDDOOHCCWORH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate, also known as tropane ethyl ester or TEE, is a chemical compound that has been widely used in scientific research. It is a tropane derivative that has a bicyclic structure and a carboxylate ester group. TEE has been found to have various biochemical and physiological effects, making it an important tool in the study of different biological processes.

Mechanism of Action

The mechanism of action of TEE involves its binding to the dopamine transporter, which prevents the reuptake of dopamine. This leads to an increase in dopamine levels in the brain, which can result in various biochemical and physiological effects. TEE has also been found to have a high affinity for other neurotransmitter transporters, such as the norepinephrine transporter and the serotonin transporter.
Biochemical and Physiological Effects
TEE has been found to have various biochemical and physiological effects, including increased locomotor activity, increased heart rate, and increased blood pressure. It has also been found to have anxiogenic and antidepressant effects, making it a potential therapeutic agent for the treatment of anxiety and depression.

Advantages and Limitations for Lab Experiments

The advantages of using TEE in lab experiments include its high purity levels, its availability, and its ability to selectively target dopamine transporters. However, TEE has limitations in terms of its potential for abuse and its potential for toxicity at high doses. Therefore, caution should be exercised when using TEE in lab experiments.

Future Directions

There are several future directions for the use of TEE in scientific research. One potential direction is the study of the effects of TEE on other neurotransmitter systems, such as the glutamate and GABA systems. Another potential direction is the development of TEE derivatives with improved pharmacological properties, such as increased selectivity for specific neurotransmitter transporters. Additionally, the use of TEE in combination with other compounds may lead to the development of novel therapeutic agents for the treatment of various neurological and psychiatric disorders.
Conclusion
In conclusion, TEE is a Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate derivative that has been widely used in scientific research. Its synthesis has been optimized to achieve high purity levels, making it a readily available compound for scientific research. TEE has been found to have various biochemical and physiological effects, making it an important tool in the study of different biological processes. However, caution should be exercised when using TEE in lab experiments due to its potential for abuse and toxicity at high doses.

Scientific Research Applications

TEE has been used in various scientific research applications, including the study of the central nervous system, addiction, and drug abuse. It has been found to have a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. TEE has been used to study the effects of dopamine reuptake inhibitors and their potential therapeutic applications.

Properties

IUPAC Name

ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-2-11-7(10)8-3-6(4-8)5-9-8/h6,9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUCDDOOHCCWORH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CC(C1)CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80541380
Record name Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80541380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98531-69-2
Record name Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80541380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate
Reactant of Route 5
Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate
Reactant of Route 6
Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.